![molecular formula C9H7ClN2S B2988498 2-Chloro-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carbonitrile CAS No. 1522071-68-6](/img/structure/B2988498.png)
2-Chloro-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carbonitrile
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Overview
Description
“2-Chloro-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carbonitrile” is a chemical compound with the CAS Number: 1522071-68-6 . It has a molecular weight of 210.69 . The compound is stored at 4 degrees Celsius and is in powder form .
Synthesis Analysis
The synthesis of such heterocyclic systems often involves direct interaction of various 2-halo derivatives with sulfur-containing reagents . There are also methods where the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7ClN2S/c10-9-7(4-11)3-6-1-2-13-5-8(6)12-9/h3H,1-2,5H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder and is stored at 4 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, etc., are not mentioned in the available literature.Scientific Research Applications
Synthesis and Characterization
2-Chloro-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carbonitrile serves as a key intermediate in the synthesis of various pyridine derivatives, demonstrating its value in the development of complex organic compounds. For instance, it has been utilized as a starting compound for the synthesis of a series of 2-aminopyranopyridine derivatives, which were further evaluated for their anticancer activity against several human cancer cell lines, showcasing significant potential in medicinal chemistry (Mohamed et al., 2016). This highlights its role in the creation of novel therapeutic agents.
Molecular Docking and In Vitro Screening
The compound has also been part of studies involving molecular docking and in vitro screening, indicating its relevance in the discovery and optimization of bioactive molecules. Novel pyridine and fused pyridine derivatives were synthesized using this compound, which underwent in silico molecular docking screenings towards GlcN-6-P synthase. This process revealed moderate to good binding energies, suggesting the potential of these derivatives as antimicrobial and antioxidant agents (Flefel et al., 2018).
Optical and Junction Characteristics
Further research has explored the optical and junction characteristics of pyridine derivatives synthesized from 2-chloro-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carbonitrile. These studies have focused on the thermal, structural, and optical properties of these compounds, contributing to fields such as material science and engineering. The findings offer insights into the electronic properties and potential applications of these materials in optoelectronic devices (Zedan et al., 2020).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H312, H315, H319, H332, H335 . The compound also has several precautionary statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carbonitrile are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .
Mode of Action
It is known that many similar compounds interact with their targets by binding to specific sites, thereby modulating the activity of those targets .
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Pharmacokinetics
It is known that the compound is a powder at room temperature, suggesting that it could be formulated for oral administration
Result of Action
Similar compounds have shown cytotoxicity activity against various cancer cells .
Action Environment
The action, efficacy, and stability of 2-Chloro-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carbonitrile can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored and administered .
properties
IUPAC Name |
2-chloro-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-9-7(4-11)3-6-1-2-13-5-8(6)12-9/h3H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOZTOSYSKEEOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=NC(=C(C=C21)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carbonitrile |
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